molecular formula C7H6BrN3 B1268684 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 317840-04-3

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No. B1268684
M. Wt: 212.05 g/mol
InChI Key: JDHYFPSQNGSLOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves palladium-catalyzed cascade reactions, as well as other novel methods. For example, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones showcases the complexity and efficiency of these synthetic routes, employing palladium-catalyzed CO insertion and C-H bond activation (Zhang, Fan, & Zhang, 2016). Similar strategies are employed in the development of other imidazo[4,5-c]pyridine derivatives, highlighting the role of advanced catalytic methods in their synthesis.

Molecular Structure Analysis

The molecular structure of 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine and its derivatives has been extensively studied using techniques such as X-ray crystallography and DFT quantum chemical calculations. These studies reveal the intricate details of the molecular geometry, bond lengths, angles, and the presence of intramolecular hydrogen bonds which play a crucial role in stabilizing the structure (Lorenc et al., 2008).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridines participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives demonstrates their versatility in undergoing condensation and alkylation reactions, leading to a wide array of compounds with potential biological activities (Jabri et al., 2023).

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Research by Lorenc et al. (2008) focused on the molecular structure and vibrational energy levels of various imidazo[4,5-b]pyridine derivatives, including 7-methyl-3H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray data. They found that the position of the methyl group affects the proton position of the NH group at the imidazole unit, indicating the compound's potential for detailed structural analyses (Lorenc et al., 2008).

Corrosion Inhibition

Saady et al. (2021) investigated imidazo[4,5-b]pyridine derivatives for their effectiveness in inhibiting mild steel corrosion. They employed various techniques, including electrochemical impedance spectroscopy and scanning electron microscopy, and found these compounds to be highly efficient corrosion inhibitors (Saady et al., 2021).

Antimicrobial and Anticancer Activity

Shelke et al. (2017) synthesized derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and evaluated their antimicrobial and anticancer activities. They discovered that certain compounds showed significant activity against breast cancer cell lines and bacterial strains, suggesting the potential of imidazo[4,5-b]pyridine moiety as a template for developing anticancer and antimicrobial agents (Shelke et al., 2017).

Synthesis and Characterization

The synthesis of 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one was reported by Ghacham et al. (2010). They explored the reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with methyl iodide, which led to the synthesis of a new compound, contributing to the understanding of the chemistry of imidazo[4,5-b]pyridines (Ghacham et al., 2010).

Safety And Hazards

“7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine” is classified as an irritant . It is recommended to establish a patent airway with suction where necessary .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs . Therefore, the future directions of “7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine” could be in the development of new drugs to treat various diseases.

properties

IUPAC Name

7-bromo-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHYFPSQNGSLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358987
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine

CAS RN

317840-04-3
Record name 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
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